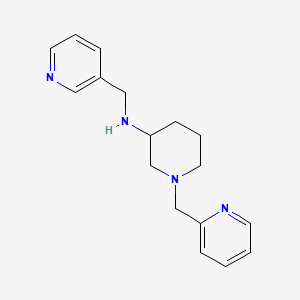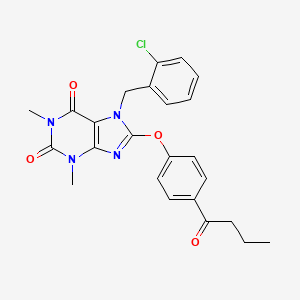![molecular formula C12H17N3O2S B6134005 N-methyl-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B6134005.png)
N-methyl-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarbothioamide, commonly known as MPTP, is a chemical compound used in scientific research to induce Parkinson's disease-like symptoms in animal models. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra of the brain, leading to a decrease in dopamine levels and the development of Parkinson's disease symptoms.
作用机制
MPTP is converted to its toxic metabolite, MPP+, by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ is selectively taken up by dopaminergic neurons in the substantia nigra through the dopamine transporter. Once inside the neurons, MPP+ interferes with mitochondrial function, leading to oxidative stress, energy depletion, and ultimately cell death.
Biochemical and Physiological Effects:
MPTP-induced Parkinson's disease models exhibit a range of biochemical and physiological effects similar to those seen in human Parkinson's disease patients. These include a decrease in dopamine levels, loss of dopaminergic neurons in the substantia nigra, and the formation of Lewy bodies, abnormal protein aggregates that are a hallmark of Parkinson's disease.
实验室实验的优点和局限性
MPTP-induced Parkinson's disease models have several advantages for lab experiments. They are relatively easy to create and have a high degree of reproducibility. They closely mimic the pathophysiology of human Parkinson's disease and can be used to study the disease's underlying mechanisms and test potential therapeutic interventions. However, MPTP-induced Parkinson's disease models also have limitations. They do not fully replicate the complexity of human Parkinson's disease, and their use is limited to preclinical studies.
未来方向
There are several future directions for MPTP research. One area of focus is the development of new therapeutic interventions for Parkinson's disease based on the underlying mechanisms of MPTP toxicity. Another area of research is the use of MPTP-induced Parkinson's disease models to study the gut-brain axis and its role in Parkinson's disease. Additionally, researchers are exploring the use of MPTP-induced Parkinson's disease models to study the effects of environmental toxins on the development of Parkinson's disease.
合成方法
MPTP is synthesized by reacting 4-methylphenol with 2-bromopropanoic acid to form 2-(4-methylphenoxy)propanoic acid. The acid is then converted to its corresponding acid chloride using thionyl chloride and reacted with N-methylhydrazinecarbothioamide to form MPTP.
科学研究应用
MPTP is used in scientific research to create animal models of Parkinson's disease. The neurotoxic effects of MPTP on dopaminergic neurons in the substantia nigra of the brain closely resemble the pathophysiology of Parkinson's disease in humans. MPTP-induced Parkinson's disease models are used to study the underlying mechanisms of the disease, test potential therapeutic interventions, and develop new drugs.
属性
IUPAC Name |
1-methyl-3-[2-(4-methylphenoxy)propanoylamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-8-4-6-10(7-5-8)17-9(2)11(16)14-15-12(18)13-3/h4-7,9H,1-3H3,(H,14,16)(H2,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUGCUZSMHONQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NNC(=S)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6133923.png)
![2-chlorobenzaldehyde [5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6133929.png)
![7-(3,4-difluorobenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6133950.png)
![1-(4-{[3-(4-phenoxybenzoyl)-1-piperidinyl]carbonyl}phenyl)ethanone](/img/structure/B6133956.png)

![2-(2,5-dimethylphenyl)-8-[3-(methylthio)-1H-1,2,4-triazol-5-yl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6133970.png)
![2-{4-[(2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6133971.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxybutyl)-5-methoxybenzamide](/img/structure/B6133979.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(3,3,3-trifluoropropanoyl)-4-piperidinyl]propanamide](/img/structure/B6133987.png)
![3-(1,3-benzodioxol-5-yl)-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole](/img/structure/B6133996.png)
![N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B6134001.png)
![1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6134007.png)

